YL-365
Description
Structure
2D Structure
Properties
Molecular Formula |
C34H31ClN2O5 |
|---|---|
Molecular Weight |
583.1 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)benzoyl]-4-[[2-(4-phenylmethoxyphenyl)acetyl]amino]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C34H31ClN2O5/c35-29-8-4-7-28(22-29)26-11-13-27(14-12-26)32(39)37-19-17-34(18-20-37,33(40)41)36-31(38)21-24-9-15-30(16-10-24)42-23-25-5-2-1-3-6-25/h1-16,22H,17-21,23H2,(H,36,38)(H,40,41) |
InChI Key |
GRMOWKNKIVEDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of YL-365 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: The initial step involves the reaction of 4-(benzyloxy)phenylacetic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 4-aminopiperidine to form an amide intermediate.
Chemical Reactions Analysis
Table 1: Impact of Structural Modifications on YL-365 Potency
| Modification Site | Substituent Introduced | IC₅₀ (nM) | Activity Change |
|---|---|---|---|
| R₁ (Benzyloxy) | -OCH₂C₆H₅ | 2,183 | Base compound |
| R₂ (Aromatic) | 3-Cl-biphenyl | 17 | +128x |
| R₃ (Carboxyl) | -COOH → -COOCH₃ | 45 | -2.6x |
Data from SAR studies highlight the necessity of chloro-biphenyl and trifluoromethoxy groups for high-affinity binding. Carboxyl group replacements reduced potency, underscoring its role in polar interactions with GPR34 residues (e.g., E216) .
Metabolic Stability and Degradation Pathways
This compound exhibits metabolic stability due to its synthetic aromatic tail, which replaces the labile fatty acid chain of endogenous lysophosphatidylserine (LysoPS). Key degradation reactions include:
-
Hydrolysis : The carboxyl ester group undergoes slow hydrolysis in plasma (t₁/₂ > 6 hours) .
-
Oxidative Metabolism : The chloro-biphenyl moiety resists cytochrome P450-mediated oxidation, contributing to its prolonged half-life .
Molecular dynamics (MD) simulations confirm that this compound remains stably bound to GPR34’s hydrophobic cleft (TM3–5) without significant displacement over 500 ns .
Mechanism of Antagonism via Chemical Interactions
This compound competes with LysoPS by partially occupying the OBP, as shown in cryo-EM structures. Critical interactions include:
-
Hydrophobic packing between the chloro-biphenyl group and residues L181, F219, and M226.
-
Polar interactions between the carboxyl group and E216 (5.36) on TM5 .
Mutagenesis studies demonstrate that alanine substitutions at L181 or E216 reduce this compound’s potency by 10–30-fold, confirming their roles in binding .
Table 2: Key Residues in this compound Binding and Functional Impact
| Residue (Position) | Interaction Type | Effect of Alanine Mutation |
|---|---|---|
| L181 (4.52) | Hydrophobic | 10-fold potency loss |
| E216 (5.36) | Ionic (carboxyl) | 30-fold potency loss |
| Y135 (3.33) | π-Stacking | 5-fold potency loss |
Comparative Analysis with Endogenous Agonist
This compound’s synthetic scaffold avoids the rapid degradation of LysoPS (18:1), which undergoes phospholipase-mediated hydrolysis and acyl-chain oxidation . Unlike LysoPS, this compound lacks a glycerol backbone, eliminating susceptibility to sn-1/sn-2 lipase cleavage .
Scientific Research Applications
YL-365 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the structure and function of GPR34. It helps in understanding the binding interactions and conformational changes of the receptor.
Biology: In biological research, this compound is used to investigate the role of GPR34 in various cellular processes, including cell signaling, migration, and proliferation.
Medicine: this compound has shown potential in preclinical studies for the treatment of neuropathic pain and certain types of cancer.
Industry: Although primarily used in research, this compound’s potential therapeutic applications make it a candidate for drug development in the pharmaceutical industry
Mechanism of Action
YL-365 exerts its effects by competitively binding to the orthosteric binding pocket of GPR34. This binding inhibits the receptor’s activity, leading to downstream effects such as reduced pain signaling and inhibition of cancer cell proliferation. The molecular targets and pathways involved include the modulation of G protein signaling and the downregulation of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Pharmacological Properties of GPR34 Antagonists
Structural and Functional Insights
This compound vs. 5e: this compound features a 4-benzyloxyphenyl group extending into the extracellular binding pocket (EBP), inducing conformational changes in TM5 and TM6 . Its potency is driven by hydrophobic interactions with residues like F6.48 and I3.40 . 5e employs a distinct scaffold [(S)-3-(4-benzyloxyphenyl)-2-(2-phenoxyacetamido)propanoic acid], inhibiting LysoPS-induced ERK1/2 phosphorylation but with lower potency .
Mechanistic Divergence :
- This compound competes with LysoPS for the orthosteric pocket while inducing allosteric TM rearrangements .
- M244B binds to a hydrophobic cleft near TM3/5, stabilizing an inactive conformation distinct from this compound’s mechanism .
Hit-1 and early analogs lacked selectivity, necessitating structural optimization .
Therapeutic Potential: this compound and 5e both alleviate neuropathic pain, but this compound’s superior potency and pharmacokinetics (PK) make it more clinically viable . M244B and Hit-1 provide structural blueprints for future antagonist design but lack in vivo validation .
Key Research Findings
- Efficacy in Disease Models: this compound reduces microglial inflammation and hyperalgesia in mice, correlating with iNOS downregulation . 5e suppresses LysoPS-induced ERK1/2 activation in CHO cells and mirrors this compound’s antinociceptive effects .
- Structural Uniqueness :
Clinical Implications
This compound is patent-protected and poised for preclinical development , while 5e represents a scaffold-hopping strategy to circumvent intellectual property barriers . Both demonstrate that targeting GPR34’s unique structural features can yield selective therapeutics for neuropathic pain and cancer.
Q & A
Advanced Research Question
- Neuropathic pain : Use chronic constriction injury (CCI) or spinal nerve ligation models in Gpr34⁻/⁻ mice to assess antagonist efficacy in reducing mechanical allodynia .
- Cancer immunotherapy : Orthotopic tumor models (e.g., pancreatic KPC mice) combined with single-cell RNA-seq can evaluate antagonist effects on tumor-associated macrophages (TAMs) and cytotoxic T-cell infiltration .
- Alzheimer’s disease (AD) : Transgenic β-amyloidosis models (e.g., APP/PS1 mice) test antagonists’ ability to enhance microglial Aβ clearance .
How should researchers resolve contradictory data on GPR34 expression in disease states?
Advanced Research Question
Contradictions arise in AD models: human microglia show downregulated GPR34 with Aβ accumulation, while murine models report upregulation . To address this:
- Perform species-specific validation using human iPSC-derived microglia co-cultured with Aβ plaques.
- Control for age-related GPR34 decline by comparing young vs. aged mice .
- Use spatial transcriptomics in post-mortem AD brains to correlate GPR34 levels with Aβ/tau pathology .
What signaling pathways should be monitored when evaluating GPR34 antagonist efficacy?
Basic Research Question
Key pathways include:
- PI3K/AKT/PTEN : Antagonists may upregulate PTEN to suppress tumor growth (e.g., in LS174T colon cancer cells) .
- NF-κB : Critical for TAM-mediated immunosuppression; assess via phospho-IκBα or cytokine profiling (e.g., IL-6, TNF-α) .
- Ras/ERK : Measure ERK1/2 phosphorylation to confirm LysoPS signaling blockade .
What strategies optimize the pharmacokinetics of GPR34 antagonists for CNS applications?
Advanced Research Question
- Improve blood-brain barrier (BBB) penetration using prodrug designs or nanoparticle carriers .
- Validate CNS exposure via cerebrospinal fluid (CSF) sampling and brain homogenate LC-MS in rodent models.
- Monitor off-target effects on peripheral immune cells (e.g., splenic ILC1s) due to GPR34’s role in immune metabolism .
How can researchers differentiate GPR34-specific effects from off-target GPCR interactions?
Basic Research Question
- Use GPCR-wide β-arrestin recruitment assays (e.g., PathHunter®) to exclude pan-GPCR activity.
- Validate findings in GPR34-knockout cell lines (e.g., CRISPR-Cas9-edited LS174T or RAW 264.7 macrophages) .
- Compare antagonist responses in wild-type vs. Gpr34⁻/⁻ mice .
What biomarkers are predictive of GPR34 antagonist therapeutic response?
Advanced Research Question
- Tumor Microenvironment (TME) : High ILC1 infiltration and LysoPS levels correlate with antagonist efficacy in suppressing immunosuppression .
- AD Biomarkers : CSF Aβ42/Aβ40 ratio and microglial activation (e.g., TSPO-PET) may predict Aβ clearance efficacy .
- Neuroinflammation : Elevated CCL2/MCP-1 in serum or CSF indicates target engagement in neuropathic pain models .
How do methodological variations in GPR34 antibody selection impact experimental outcomes?
Basic Research Question
Antibodies targeting distinct epitopes (e.g., C-terminal vs. extracellular loops) yield conflicting results in WB/IHC:
- C-Terminal antibodies (e.g., ABIN2790184) may detect full-length receptors but miss truncated isoforms .
- Extracellular loop antibodies (e.g., AGR-055) are optimal for flow cytometry but require validation in knockout controls .
Recommend parallel validation with RNAi knockdown and mass spectrometry .
What computational tools are critical for analyzing GPR34 antagonist interactions?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model antagonist-induced conformational changes using cryo-EM structures (e.g., PDB 8H4X) .
- Machine Learning : Train classifiers on published IC50 data to predict novel antagonists .
- Evolutionary Analysis : Compare GPR34 orthologs to identify conserved binding residues for cross-species translation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
